molecular formula C13H17FN2O2 B13673426 tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13673426
M. Wt: 252.28 g/mol
InChI Key: JFCCFZIREGVMBW-UHFFFAOYSA-N
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Description

Tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a fluorinated quinoxaline derivative utilized as a key synthetic intermediate in medicinal chemistry research. The quinoxaline scaffold is recognized as a privileged structure in drug discovery due to its diverse pharmacological potential. Recent scientific advances highlight the significant interest in tetrahydroquinoxaline derivatives, particularly in the development of novel anticancer agents. Specifically, research indicates that structurally related tetrahydroquinoxaline compounds function as Colchicine Binding Site Inhibitors (CBSIs), which disrupt tubulin polymerization, inhibit cancer cell proliferation, and arrest the cell cycle at the G2/M phase . The incorporation of a fluorine atom is a common strategy to modulate the compound's electronic properties, metabolic stability, and membrane permeability. This building block is instrumental for researchers designing and synthesizing new bioactive molecules to explore mechanisms of action in oncology and other therapeutic areas. All studies must be conducted in compliance with relevant research ethics and safety guidelines.

Properties

IUPAC Name

tert-butyl 6-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-8-9(14)4-5-11(10)16/h4-5,8,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCCFZIREGVMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate generally follows a multi-step synthetic pathway involving:

  • Construction of the quinoxaline core: This is typically achieved by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or neutral conditions. The presence of a fluorine substituent at the 6-position can be introduced by starting from appropriately fluorinated o-phenylenediamine or by electrophilic fluorination of the quinoxaline core.

  • Introduction of the tert-butyl ester group: The tert-butyl ester functionality is usually installed via esterification reactions. A common approach involves reacting the quinoxaline carboxylic acid intermediate with tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or by using tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., NaH in DMF) to form the tert-butyl carbamate ester.

  • Fluorine incorporation: The fluorine atom at the 6-position can be introduced via nucleophilic aromatic substitution if starting from a suitable halogenated precursor or by direct fluorination methods, depending on the synthetic route chosen.

Representative Synthetic Procedure

A typical synthetic procedure adapted from related quinoxaline derivatives involves:

  • Condensation Step: Reacting 6-fluoro-o-phenylenediamine with glyoxal or a 1,2-dicarbonyl compound in a polar solvent such as DMF or ethanol under reflux or room temperature conditions to form the 6-fluoro-3,4-dihydroquinoxaline core.

  • Esterification Step: Treating the quinoxaline carboxylic acid intermediate with tert-butyl dicarbonate in the presence of a base such as sodium hydride (NaH) in DMF at room temperature to yield the tert-butyl ester.

  • Purification: The crude product is purified by extraction with ethyl acetate, washing with water, drying over magnesium sulfate, and final purification by flash chromatography or preparative HPLC to achieve high purity (>90% yield reported in similar systems).

Industrial Production Considerations

For scale-up, continuous flow reactors and automated synthesis platforms can be employed to improve reaction efficiency, reproducibility, and yield. Parameters such as temperature control (typically ≤40°C to avoid decomposition), solvent choice (DMF, THF, or DCM), and catalyst screening (e.g., titanium(IV) ethoxide for imine formation) are optimized for industrial processes.

Data Tables on Preparation Parameters and Properties

Parameter Details / Conditions Notes
Starting materials 6-Fluoro-o-phenylenediamine, glyoxal Fluorine introduced via substituted diamine
Solvents Dimethylformamide (DMF), ethanol, ethyl acetate DMF preferred for solubility and reactivity
Esterification reagent tert-Butyl dicarbonate (Boc2O), tert-butyl alcohol Boc2O with NaH base for ester formation
Base Sodium hydride (NaH), potassium carbonate (K2CO3) NaH for deprotonation in esterification
Temperature Room temperature to 80°C Controlled to avoid decomposition
Reaction time 12 hours typical for alkylation steps Monitored by TLC or HPLC
Purification Flash chromatography, preparative HPLC C18 column with water/acetonitrile gradient
Yield >90% (reported for similar quinoxaline esters) Dependent on reaction optimization
Molecular formula C14H16FN2O2 (approximate for target compound) From related compounds; exact depends on substitution
Molecular weight ~280 g/mol (estimated for this compound) Slightly higher than non-fluorinated analogs

Research Findings and Analytical Characterization

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR are used to confirm the structure. The tert-butyl group typically shows a singlet near δ 1.5–1.6 ppm in ^1H NMR. Aromatic protons resonate between δ 7.0–7.8 ppm. Fluorine substitution affects chemical shifts and coupling constants, observable in ^19F NMR if performed.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-HRMS) confirms molecular ion peaks consistent with the fluorinated quinoxaline ester.

  • Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch near 1700 cm^-1 and NH or aromatic C-F stretches can be identified.

Purification Challenges and Solutions

Due to the polar nature of quinoxaline derivatives and the presence of fluorine, purification can be challenging. Preparative reversed-phase HPLC using C18 columns with gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) is effective in removing impurities and byproducts. Neutralization and lyophilization post-purification improve compound stability.

Summary of Key Synthetic Strategies

Step Methodology Key Reagents/Conditions Outcome/Notes
Quinoxaline core formation Condensation of fluorinated o-phenylenediamine with 1,2-dicarbonyl 6-Fluoro-o-phenylenediamine, glyoxal, DMF, reflux or RT Formation of 6-fluoro-3,4-dihydroquinoxaline core
Esterification Reaction with tert-butyl dicarbonate under basic conditions Boc2O, NaH, DMF, RT tert-Butyl ester group installation
Purification Extraction, drying, flash chromatography or preparative HPLC EtOAc, MgSO4, C18 column, gradient elution High purity (>90%) product

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxaline derivatives.

Scientific Research Applications

tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as diabetes and cancer.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH₃) may stabilize the aromatic ring.
  • Spectral Data : Nitro-substituted analogs exhibit distinct aromatic proton signals (δ 9–10 ppm) due to deshielding effects .

Biological Activity

tert-Butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its impact in various fields such as pharmacology and biochemistry.

  • Molecular Formula : C13H16N2O2F
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 887590-27-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core followed by the introduction of the tert-butyl and fluoro groups. The detailed reaction pathways can vary based on starting materials and desired yields.

Antiviral Properties

Research indicates that quinoxaline derivatives exhibit significant antiviral activities. For instance, a study demonstrated that certain quinoxaline compounds effectively inhibit HIV reverse transcriptase, suggesting potential applications in HIV treatment . The structural similarity of this compound to these active compounds may confer similar properties.

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. A study focusing on indeno[1,2-b]quinoxaline derivatives showed moderate inhibitory activity against various tumor cell lines . While specific data on this compound is limited, its structural characteristics suggest it may possess similar anticancer activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, polyfluoroalkyl dihydroazolo compounds were noted for their selective inhibition of carboxylesterase (CaE), which is critical in drug metabolism . Although direct studies on this compound are sparse, its functional groups may allow for similar interactions with metabolic enzymes.

Case Studies

StudyFindings
Antiviral Activity Quinoxaline derivatives showed inhibition of HIV reverse transcriptase.
Anticancer Activity Indeno[1,2-b]quinoxaline derivatives displayed moderate activity against tumor cells.
Enzyme Inhibition Polyfluoroalkyl compounds selectively inhibited carboxylesterase.

Q & A

Basic: What are the common synthetic routes for tert-butyl 6-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols starting from substituted dihydroquinoxaline precursors. A general approach includes:

Nitro Reduction : Reduction of a nitro group on the quinoxaline core using catalytic hydrogenation (e.g., Pd/C, H₂) or Fe/HCl .

Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .

Fluorination : Electrophilic fluorination using Selectfluor or DAST in polar aprotic solvents (e.g., DMF, THF) at controlled temperatures (0–25°C) .
Key Optimization Parameters :

  • Catalysts : Amberlyst resin or Ti(OEt)₄ improves imine formation efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., dihydroquinoxaline CH₂ groups at δ 3.4–4.2 ppm) and confirms Boc group integration (tert-butyl singlet at δ 1.4–1.5 ppm) .
  • ²⁹Si/¹⁹F NMR : Validates fluorination (¹⁹F signal at δ -110 to -120 ppm) .

X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between quinoxaline and Boc groups) using SHELX software .

Mass Spectrometry : HRMS (ESI/TOF) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆FN₂O₃: calc. 283.1094) .

Basic: What are its applications in medicinal chemistry and drug discovery?

Methodological Answer:

  • Target Identification : Acts as a precursor for HDAC inhibitors (e.g., capped bicyclic derivatives modulating histone deacetylase activity) .
  • Anticancer Probes : Modifies cell cycle regulators (e.g., tubulin polymerization inhibitors) via fluorinated quinoxaline cores .
  • SAR Studies : Fluorine enhances bioavailability and target binding (e.g., logP reduction from 3.4 to 2.8 vs. non-fluorinated analogs) .
    Table 1: Bioactivity Comparison
DerivativeIC₅₀ (HDAC6)LogPReference
6-Fluoro (target compound)12 nM2.8
6-Nitro (analog)45 nM3.4

Advanced: How to address low yields during scaled-up synthesis of the Boc-protected intermediate?

Methodological Answer:
Low yields (e.g., <40% at >10 g scale) often arise from:

Incomplete Imine Formation : Use Ti(OEt)₄ (4.0 eq) to stabilize intermediates and extend reaction times (>40 hrs) .

Byproduct Formation : Add Amberlyst A26(OH) resin to absorb excess acryloyl chloride .

Solvent Optimization : Switch from CH₂Cl₂ to THF for better solubility of bulky intermediates .
Table 2: Reaction Optimization

ConditionSmall Scale (1g)Large Scale (10g)
Ti(OEt)₄ (eq)2.04.0
Yield (%)7258
Purity (HPLC)>98%>95%

Advanced: How to resolve contradictions in pharmacological data (e.g., HDAC6 vs. HDAC1 selectivity)?

Methodological Answer:
Discrepancies in isoform selectivity require:

Enzymatic Assays : Compare IC₅₀ values using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) under standardized conditions (pH 7.4, 37°C) .

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-enzyme interactions (e.g., fluorophenyl groups binding to Zn²⁺ in HDAC6) .

Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., t₁/₂ >60 min in human liver microsomes) to rule off-target effects .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near fluorine) using MOE or Discovery Studio .

MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD <2.0 Å) .

QSAR Analysis : Correlate substituent electronegativity (e.g., Hammett σ for -F) with activity (R² >0.85) .

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